molecular formula C10H16O3 B1611028 Ethyl 3-oxocycloheptanecarboxylate CAS No. 50559-00-7

Ethyl 3-oxocycloheptanecarboxylate

Cat. No. B1611028
CAS RN: 50559-00-7
M. Wt: 184.23 g/mol
InChI Key: OYORJLDSVLYYBK-UHFFFAOYSA-N
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Description

Ethyl 3-oxocycloheptanecarboxylate is a chemical compound with the CAS Number: 50559-00-7 . It has a molecular weight of 184.24 . The IUPAC name for this compound is ethyl 3-oxocycloheptanecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3-oxocycloheptanecarboxylate is 1S/C10H16O3/c1-2-13-10(12)8-5-3-4-6-9(11)7-8/h8H,2-7H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 3-oxocycloheptanecarboxylate is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available data.

Scientific Research Applications

Pollutant emissions and environmental assessment of ethyl 3-ethoxybutyrate (EEB)

  • Field: Environmental Science
  • Application: Ethyl 3-ethoxybutyrate (EEB) is a candidate novel fuel oxygenate .
  • Method: The feedstocks for EEB are ethanol and poly-3-hydroxybutyrate (PHB), which is a renewable carbon source naturally produced by microorganisms .
  • Results: This study focuses on the pollutant emissions and environmental assessment of EEB .

Pollutant emissions and environmental assessment of ethyl 3-ethoxybutyrate (EEB)

  • Field: Environmental Science
  • Application: Ethyl 3-ethoxybutyrate (EEB) is a candidate novel fuel oxygenate .
  • Method: The feedstocks for EEB are ethanol and poly-3-hydroxybutyrate (PHB), which is a renewable carbon source naturally produced by microorganisms .
  • Results: This study focuses on the pollutant emissions and environmental assessment of EEB .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 3-oxocycloheptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-13-10(12)8-5-3-4-6-9(11)7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYORJLDSVLYYBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20462949
Record name ethyl 3-oxocycloheptanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxocycloheptanecarboxylate

CAS RN

50559-00-7
Record name Cycloheptanecarboxylic acid, 3-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50559-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 3-oxocycloheptanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20462949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Sugi, D Sakuma, H Togo - The Journal of Organic Chemistry, 2003 - ACS Publications
Radical ring-expansion reaction of various α-halomethyl cyclic β-keto esters and α-halomethyl benzocyclic β-keto esters and chain-extension reaction of α-halomethyl β-keto esters with …
Number of citations: 48 pubs.acs.org

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